4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring. This compound belongs to the class of pyrrolopyridines, which are recognized for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine is , and it has a CAS Registry Number of 1082041-07-3. Its structure contributes to its potential pharmacological properties, making it an important target in drug discovery and development .
This compound is synthesized through various chemical methods and is classified under heterocyclic compounds due to its unique ring structure. It has garnered attention in the fields of medicinal and organic chemistry due to its potential as a bioactive agent with applications in treating various diseases, particularly cancer .
The synthesis of 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. A common method includes reacting 2,5-dimethylpyrrole with 2-chloropyridine under basic conditions. This reaction is often facilitated by strong bases such as sodium hydride or potassium tert-butoxide, with the mixture being heated to promote cyclization.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors may be utilized to enhance yield and purity. The choice of catalysts and solvents is also critical to minimize environmental impact while maximizing efficiency.
The molecular structure of 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system that includes both pyrrole and pyridine rings. The specific arrangement of the methyl groups at positions 4 and 7 contributes to its chemical properties and biological activity. The compound's three-dimensional conformation can significantly influence its interaction with biological targets.
Key structural data includes:
4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent |
Reduction | Hydrogen gas, palladium catalyst | Under pressure at room temperature |
Substitution | Halogens, sulfonyl chlorides | Standard electrophilic conditions |
The mechanism of action for 4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with tubulin. It binds to the colchicine site on tubulin, inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells by interfering with microtubule dynamics. Such interactions highlight its potential as an anticancer agent .
While specific physical properties such as boiling point or solubility may vary based on experimental conditions, general observations include:
The compound exhibits typical reactivity patterns associated with heterocycles:
4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine has multiple applications across various fields:
The compound's versatility makes it an attractive candidate for further research aimed at developing new therapeutic agents targeting various diseases .
Pyrrolo[3,2-c]pyridine represents a privileged nitrogen-containing heterocyclic scaffold in modern drug discovery, characterized by a fused bicyclic system combining pyrrole and pyridine rings. This structure exhibits distinct electronic properties due to its electron-rich nature and hydrogen-bonding capabilities, facilitating diverse interactions with biological targets. Unlike its isomeric counterparts (pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine), the pyrrolo[3,2-c]pyridine system positions the nitrogen atom at the c-face, creating a unique pharmacophoric landscape critical for binding kinases, tubulin, and other oncology-relevant targets [3] [7] [8]. Its structural versatility enables strategic substitutions at the 4- and 7-positions, allowing medicinal chemists to fine-tune solubility, target affinity, and metabolic stability. The scaffold's prevalence in clinical-stage inhibitors underscores its translational potential in oncology.
The pharmacological profile of pyrrolo[3,2-c]pyridine derivatives is profoundly influenced by their regioisomeric specificity. Studies demonstrate that the [3,2-c] isomer provides optimal geometry for occupying hydrophobic pockets in kinase ATP-binding sites. For example, derivatives bearing 4-benzamido substituents (e.g., Compound 1e, IC₅₀ = 60 nM against FMS kinase) exploit the scaffold's planar topology to form hydrogen bonds with hinge residues, a feat less efficiently achieved by [2,3-b] isomers [3]. This isomer-specific activity is further validated in tubulin inhibition: Pyrrolo[3,2-c]pyridines constrained in a cis-configuration mimic combretastatin A-4's bioactive geometry, enabling potent disruption of microtubule dynamics (Compound 10t, IC₅₀ = 0.12–0.21 μM in cancer cells) [6]. Computational analyses reveal the scaffold's enhanced dipole moment (~2.1 Debye) facilitates stronger van der Waals contacts with target proteins compared to isomeric systems [8]. These attributes rationalize its selection over other azaindole isomers in developing targeted cancer therapeutics.
Strategic methylation at the 4- and 7-positions of pyrrolo[3,2-c]pyridine induces profound bioactivity enhancements through steric optimization and metabolic stabilization. The 4,7-dimethyl derivative (CAS# 1082041-07-3) exemplifies this principle, where methyl groups confer multiple advantages:
Table 1: Physicochemical and Structural Profile of 4,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Property | Value | Significance |
---|---|---|
CAS Number | 1082041-07-3 | Unique compound identifier |
Molecular Formula | C₉H₁₀N₂ | Confirms elemental composition |
Molecular Weight | 146.19 g/mol | Impacts pharmacokinetics |
Predicted Boiling Point | 295.7 ± 35.0 °C | Indicates thermal stability |
Predicted pKa | 15.86 ± 0.40 | Guides ionization state at physiological pH |
LogP (Predicted) | ~2.1 | Suggests moderate membrane permeability |
Biological evaluations confirm these advantages: 4,7-Dimethyl derivatives demonstrate superior cell permeability and target retention in cellular assays compared to unmethylated analogs, directly translating to enhanced IC₅₀ values in proliferation screens [2] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1